{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}boronic acid is a boronic acid derivative characterized by its unique triazolo and pyrazin moieties. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is , and it has a molecular weight of approximately 163.93 g/mol. The compound is classified as a boronic acid, which typically contains a boron atom bonded to a hydroxyl group and an organic group.
The compound is cataloged under the CAS number 1486485-61-3 and is available from various chemical suppliers, including AChemBlock and Sigma-Aldrich. Its classification as a boronic acid places it within a family of compounds known for their reactivity with diols and their utility in cross-coupling reactions in organic synthesis.
The synthesis of {[1,2,4]triazolo[1,5-a]pyrazin-5-yl}boronic acid can be achieved through several methods:
The synthesis typically requires anhydrous solvents such as tetrahydrofuran or dimethylformamide to ensure high yields and purity. Reaction conditions may vary significantly based on the specific reagents used and desired outcomes.
The structure of {[1,2,4]triazolo[1,5-a]pyrazin-5-yl}boronic acid features a five-membered triazole ring fused with a pyrazine ring. The boronic acid group is attached at the 5-position of the triazole ring, allowing for potential interactions with biological targets.
The reactivity of {[1,2,4]triazolo[1,5-a]pyrazin-5-yl}boronic acid is primarily attributed to its boronic acid functionality:
These reactions often require specific conditions such as the presence of palladium catalysts and bases like potassium carbonate or sodium hydroxide to facilitate bond formation.
The mechanism by which {[1,2,4]triazolo[1,5-a]pyrazin-5-yl}boronic acid exerts its biological effects involves interaction with specific enzymes or receptors:
Studies indicate that the compound has favorable absorption characteristics (high gastrointestinal absorption) and low toxicity profiles under controlled experimental conditions .
The applications of {[1,2,4]triazolo[1,5-a]pyrazin-5-yl}boronic acid span several scientific fields:
The emergence of {[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}boronic acid represents a convergence of two significant trends in organoboron chemistry: the pharmaceutical relevance of boronic acids as Suzuki-Miyaura cross-coupling partners and the biological importance of nitrogen-rich fused heterocycles. Historically, boronic acids gained prominence with the Nobel Prize-winning development of palladium-catalyzed cross-coupling reactions, enabling efficient carbon-carbon bond formation under mild conditions [3] [8]. Concurrently, [1,2,4]triazolo[1,5-a]pyrazine scaffolds emerged as privileged structures in medicinal chemistry due to their isosteric relationship with purines, allowing them to mimic nucleobases in bioactive molecules [2] [6].
The fusion of these motifs addresses key limitations in earlier heterocyclic boronic acids. Traditional pyridine- or phenylboronic acids often exhibited poor solubility or metabolic instability in drug development contexts. By contrast, the electron-deficient triazolopyrazine core enhances the electrophilicity of the boronic acid group, accelerating transmetalation in cross-coupling reactions [4]. Early synthetic routes to such fused systems relied on multi-step sequences with low yields, but advances in both transition metal catalysis and oxidative cyclization methodologies enabled practical access to this hybrid scaffold [1] [8]. The first documented synthesis appeared indirectly through pharmaceutical patent literature describing kinase inhibitors, where this boronic acid served as a key synthetic intermediate for constructing potent RORγt inverse agonists and JAK inhibitors [5] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7